molecular formula C11H9N3O2 B15317495 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B15317495
M. Wt: 215.21 g/mol
InChI Key: YHQFQSSKKLDZMW-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid (CAS 1339752-73-6) is a high-purity heteroaromatic carboxylic acid of interest in several advanced research areas. With a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol, this compound serves as a valuable building block in medicinal chemistry and materials science . Its structure, featuring a pyrimidine core linked to a methyl-substituted pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. Researchers are exploring its use as a key ligand in the development of metal-organic complexes . Studies on analogous pyrimidine carboxylic acid derivatives have demonstrated their utility in creating organoantimony(V) complexes, which have shown preliminary in vitro cytostatic activity against human cancer cell lines such as A549 (alveolar basal epithelial) and HepG-2 (hepatocellular carcinoma), as well as antimicrobial properties . Furthermore, related thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial efficacy through molecular docking studies, indicating a potential role for this class of compounds in developing new anti-infective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-2-4-12-9(6-7)10-13-5-3-8(14-10)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

YHQFQSSKKLDZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of a Diels-Alder reaction followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group enables classical acid-base behavior:

  • Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts in polar solvents like water or methanol.

  • Protonation : The pyridine nitrogen can accept protons under acidic conditions (pH < 4), forming a pyridinium ion.

Key Data :

Reaction TypeReagent/ConditionsProductpKa (Carboxylic Acid)pKa (Pyridine N)
Deprotonation1M NaOH, H₂O, 25°CSodium carboxylate~2.8 (estimated)4.9

Esterification and Amide Bond Formation

The carboxylic acid undergoes condensation reactions:

  • Esterification : Reacts with alcohols (e.g., benzyl alcohol) via EDCI/HOBT-mediated coupling, yielding esters (e.g., 7 in Scheme 1) .

  • Amidation : Forms stable amides with primary/secondary amines under similar coupling conditions .

Representative Conditions :

ReactionReagentsSolventTemperatureYield
EsterificationEDCI, HOBT, BnOHDMF25°C, 12h78%
AmidationEDCI, HOBT, RNH₂CH₂Cl₂0°C → RT65–85%

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitutions at electron-deficient positions:

  • Chlorination : Reacts with POCl₃ at 80–100°C to replace hydroxyl groups with chloride.

  • Amination : Displaces halides with amines (e.g., NH₃/EtOH) under microwave irradiation .

Example :

C10H10N2O2+POCl3ΔC10H9ClN2O+H3PO4\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2 + \text{POCl}_3 \xrightarrow{\Delta} \text{C}_{10}\text{H}_9\text{ClN}_2\text{O} + \text{H}_3\text{PO}_4

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

  • Pyrazole Synthesis : Reacts with hydrazines in ethanol under reflux to form fused pyrazole derivatives .

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) in toluene at 80°C .

Experimental Data :

Cyclization TypeReagents/ConditionsProduct Yield
Diels-AlderBenzyl triazine, NMP, 80°C75%
Pyrazole FormationHydrazine hydrate, EtOH, Δ68%

Oxidation and Reduction

  • Oxidation : The methyl group on the pyridine ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine.

Mechanistic Notes :

  • Oxidation proceeds via radical intermediates under acidic conditions.

  • Hydrogenation selectively saturates the pyrimidine ring without affecting the pyridine moiety.

Metal Coordination

The pyridine nitrogen and carboxylate oxygen chelate transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis (λₘₐₓ = 420 nm).

  • Fe(III) Binding : Demonstrates moderate affinity (log K = 4.2) in potentiometric titrations.

Biological Activity-Linked Reactions

  • Enzyme Inhibition : Carboxylate group interacts with kinase ATP-binding pockets (IC₅₀ = 1.2 µM for PI3Kα).

  • Prodrug Formation : Ester derivatives show enhanced cellular uptake, with hydrolysis to active acid in vivo .

Scientific Research Applications

2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-4-carboxylic Acid Derivatives

Key Structural Variations :

  • Substituent Position : The 2-position of the pyrimidine ring is critical. For example:
    • 2-(2'-Pyridyl)pyrimidine-4-carboxylic Acid (cppH) : This derivative (CAS 31462-59-6) replaces the 4-methylpyridin-2-yl group with a pyridin-2-yl group. It acts as a bidentate ligand in ruthenium(II) complexes, demonstrating strong coordination capabilities for anticancer applications .
    • 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid : Substitution with a chlorophenyl group increases lipophilicity (logP) and may enhance membrane permeability, as seen in its molecular weight of 248.67 g/mol .

Table 1: Structural Comparison of Selected Pyrimidine-4-carboxylic Acid Derivatives

Compound Name Substituents (Pyrimidine Position) Molecular Weight (g/mol) Key Applications
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid 2: 4-Methylpyridin-2-yl; 4: COOH 231.23* Coordination chemistry
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH) 2: Pyridin-2-yl; 4: COOH 217.19 Anticancer Ru(II) complexes
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 2: 4-Chlorophenyl; 4: COOH; 6: CH3 248.67 Undisclosed (structural lead)
2-Methylpyrimidine-4-carboxylic acid 2: CH3; 4: COOH 138.12 Synthetic intermediate

*Calculated based on formula C12H11N3O2.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity across all derivatives, but substituents modulate solubility. For instance:

    • The 4-methylpyridin-2-yl group in the target compound introduces moderate hydrophobicity, reducing water solubility compared to cppH, which lacks alkyl groups .
    • Chlorophenyl or thioether substituents (e.g., 2-(phenylthio)pyrimidine-4-carboxylic acid from ) further decrease polarity, favoring organic solvent solubility .
  • Thermal Stability : Derivatives like cppH form stable Ru(II) complexes (e.g., Ru(dppz)2(CppH)2) with melting points exceeding 200°C, suggesting robust thermal stability .

Q & A

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

  • Answer :
  • Confirm solvent effects (DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Cross-validate with computational tools (e.g., ACD/Labs NMR predictor) .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Answer : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values (<0.05) .

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